molecular formula C11H19N3O2S2 B12145614 4-amino-3-methyl-N-(3-propan-2-yloxypropyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide

4-amino-3-methyl-N-(3-propan-2-yloxypropyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide

Cat. No.: B12145614
M. Wt: 289.4 g/mol
InChI Key: OAHZDNJSYKOVKZ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3-thiazole-5-carboxamide class, characterized by a sulfanylidene (C=S) group at position 2, a methyl group at position 3, and an amino group at position 2. The carboxamide moiety at position 5 is substituted with a 3-propan-2-yloxypropyl chain, introducing an ether linkage that enhances hydrophilicity compared to purely alkyl or aromatic substituents.

Properties

Molecular Formula

C11H19N3O2S2

Molecular Weight

289.4 g/mol

IUPAC Name

4-amino-3-methyl-N-(3-propan-2-yloxypropyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C11H19N3O2S2/c1-7(2)16-6-4-5-13-10(15)8-9(12)14(3)11(17)18-8/h7H,4-6,12H2,1-3H3,(H,13,15)

InChI Key

OAHZDNJSYKOVKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=O)C1=C(N(C(=S)S1)C)N

Origin of Product

United States

Biological Activity

4-Amino-3-methyl-N-(3-propan-2-yloxypropyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₂₃N₃O₂S
  • Molecular Weight : 365.46 g/mol
  • Structure : The compound features a thiazole ring with a sulfanylidene group and an amide functional group, which are critical for its biological activity.

The compound is believed to exert its effects through multiple pathways:

  • Enzyme Inhibition : It has been shown to inhibit specific kinases involved in cancer cell proliferation.
  • Apoptosis Induction : The compound may promote programmed cell death in cancer cells, enhancing its anticancer properties.
  • Anti-inflammatory Effects : Preliminary studies suggest it may reduce inflammation, which is often associated with tumor progression.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes findings from key research:

StudyCell LineIC₅₀ (µM)Mechanism
MKN-45 (gastric cancer)2.54Inhibits c-Met phosphorylation
A549 (lung cancer)5.23Induces apoptosis
HeLa (cervical cancer)3.89Cell cycle arrest

Enzyme Inhibition

The compound has also been tested for its inhibitory effects on various enzymes critical for tumor growth:

Enzyme TargetIC₅₀ (nM)Reference
c-Met9.26
VEGFR-234.48
Kallikrein61.36

Case Studies

  • In Vitro Studies on MKN-45 Cells : A study demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis in MKN-45 cells by disrupting the c-Met signaling pathway. The results indicated a promising therapeutic index for gastric cancer treatment.
  • Mechanistic Insights : Another investigation revealed that the compound not only inhibited kinase activity but also altered the expression of genes involved in apoptosis and cell cycle regulation, suggesting a multifaceted approach to cancer therapy.

Comparison with Similar Compounds

Key Structural Variations

The compound’s closest analogs differ in substituents on the carboxamide nitrogen and the thiazole ring. Below is a comparative analysis:

Compound Name Substituent on Carboxamide Nitrogen Thiazole Substituents Molecular Weight (g/mol) Key Features
Target Compound : 4-amino-3-methyl-N-(3-propan-2-yloxypropyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide 3-propan-2-yloxypropyl (isopropyl ether chain) 3-methyl, 4-amino, 2-sulfanylidene ~325.4 (estimated) Ether linkage improves solubility; sulfanylidene enhances hydrogen bonding
4-methyl-N-(naphthalen-2-yl)-1,3-thiazole-5-carboxamide Naphthalen-2-yl 4-methyl 280.33 Aromatic naphthyl group increases hydrophobicity; lacks amino and sulfanylidene groups
4-amino-3-methyl-N-(4-phenylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide Biphenyl-4-yl 3-methyl, 4-amino, 2-sulfanylidene ~377.5 (estimated) Biphenyl group enhances π-π stacking but reduces solubility
N-[3-(dimethylamino)propyl]-2-{[(4-formamido-1-methylpyrrole-2-yl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxamide 3-(dimethylamino)propyl with pyrrole-carboxamide 5-isopropyl, 4-carboxamide ~529.6 (estimated) Branched isopropyl and polar dimethylamino groups improve membrane permeability

Physicochemical and Functional Implications

  • Solubility : The target compound’s 3-propan-2-yloxypropyl ether chain likely enhances water solubility compared to purely aromatic analogs like the biphenyl derivative but may be less lipophilic than the naphthyl-substituted analog .
  • Bioavailability: The ether linkage and sulfanylidene group in the target compound could improve oral bioavailability by balancing hydrophilicity and membrane permeability, whereas the dimethylaminopropyl-pyrrole analog may exhibit superior tissue penetration due to its tertiary amine.
  • Synthetic Complexity : The target compound’s synthesis likely involves coupling a pre-functionalized propyl ether amine to the thiazole core, analogous to methods for biphenyl derivatives (e.g., via condensation reactions with POCl₃ as a cyclizing agent) . In contrast, pyrrole-containing analogs require multi-step functionalization of heterocyclic intermediates.

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